Icrf 192
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICRF-192 involves the reaction of ethylenediamine with maleic anhydride to form the intermediate compound, which is then cyclized to produce the final bisdioxopiperazine structure . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the dioxopiperazine rings.
Industrial Production Methods
Industrial production of ICRF-192 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control . The production process must adhere to stringent regulatory standards to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
ICRF-192 undergoes several types of chemical reactions, including hydrolysis and complexation with metal ions. The hydrolysis of ICRF-192 leads to the formation of ICRF-198, which has an ethylenediaminetetraacetic acid (EDTA)-like structure .
Common Reagents and Conditions
Hydrolysis: This reaction occurs under acidic or basic conditions, leading to the ring-opening of the dioxopiperazine structure.
Complexation: ICRF-192 can form complexes with metal ions such as iron (Fe^3+) and copper (Cu^2+), which are significant in its mechanism of action.
Major Products Formed
ICRF-198: The hydrolysis product of ICRF-192.
Metal Complexes: Complexes formed with Fe^3+ and Cu^2+ ions.
Scientific Research Applications
ICRF-192 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry
In chemistry, ICRF-192 is used as a chelating agent due to its ability to form stable complexes with metal ions. This property is useful in various analytical and preparative techniques .
Biology
In biological research, ICRF-192 is studied for its role in modulating cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair .
Medicine
ICRF-192 is primarily known for its cardioprotective effects. It is used to reduce the cardiotoxicity of anthracycline drugs in cancer therapy. The compound achieves this by chelating metal ions, thereby preventing the formation of reactive oxygen species that cause cardiac damage .
Industry
In the industrial sector, ICRF-192 is used in the production of pharmaceuticals, particularly those aimed at reducing the side effects of chemotherapy .
Mechanism of Action
ICRF-192 exerts its effects primarily through the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, ICRF-192 prevents the unwinding and re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death . Additionally, ICRF-192 chelates metal ions, reducing the formation of reactive oxygen species and protecting cardiac cells from oxidative damage .
Comparison with Similar Compounds
ICRF-192 is part of a family of bisdioxopiperazine compounds, which includes ICRF-187 and ICRF-193. These compounds share similar structures but differ in their specific functional groups and biological activities .
Similar Compounds
Uniqueness
ICRF-192 is unique in its dual role as a topoisomerase II inhibitor and a cardioprotective agent. This combination of properties makes it particularly valuable in cancer therapy, where it can mitigate the cardiotoxic effects of anthracycline drugs while also enhancing their anticancer efficacy .
Properties
CAS No. |
58893-33-7 |
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Molecular Formula |
C12H18N4O4 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3-[2-(3,5-dioxopiperazin-1-yl)butyl]piperazine-2,6-dione |
InChI |
InChI=1S/C12H18N4O4/c1-2-7(16-5-10(18)14-11(19)6-16)3-8-12(20)15-9(17)4-13-8/h7-8,13H,2-6H2,1H3,(H,14,18,19)(H,15,17,20) |
InChI Key |
SVZSDPBDFJYHRY-UHFFFAOYSA-N |
SMILES |
CCC(CC1C(=O)NC(=O)CN1)N2CC(=O)NC(=O)C2 |
Canonical SMILES |
CCC(CC1C(=O)NC(=O)CN1)N2CC(=O)NC(=O)C2 |
Synonyms |
4,4'-(1-ethyl-1,2-ethanediyl)bis-2,6-piperazinedione ICRF 192 ICRF 192, (+-)-isomer ICRF-192 |
Origin of Product |
United States |
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